molecular formula C8H7N3O B8292210 5-amino-1(2H)-phthalazinone

5-amino-1(2H)-phthalazinone

Cat. No.: B8292210
M. Wt: 161.16 g/mol
InChI Key: PJCMURZRUATYFM-UHFFFAOYSA-N
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Description

5-Amino-1(2H)-phthalazinone is a high-value chemical building block in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. This compound features the privileged phthalazin-1(2H)-one scaffold, a benzo-fused heterocycle recognized for its wide spectrum of pharmacological activities and its ability to interact with diverse biological targets . The presence of both the lactam group and the primary amine at the 5-position provides versatile handles for chemical modification, making this intermediate ideal for constructing more complex molecules through structure-activity relationship (SAR) exploration. In research settings, this compound serves as a key synthetic precursor for developing inhibitors targeting critical oncology pathways. Phthalazinone-based derivatives have demonstrated significant potential in inhibiting enzymes such as Poly (ADP-ribose) polymerase (PARP) , hematopoietic progenitor kinase 1 (HPK1) , vascular endothelial growth factor receptor-2 (VEGFR-2) , and epidermal growth factor receptor (EGFR) . The phthalazinone core is particularly valued for its ability to form crucial hydrogen bond interactions with kinase binding sites, often through the lactam moiety which can interact with hinge region residues like Glu92 and Phe93 . Researchers utilize 5-amino-1(2H)-phthalazinone in molecular hybridization strategies, combining it with other pharmacophores such as dithiocarbamates to create hybrid compounds with improved affinity, efficacy, and potential to overcome multidrug resistance. The compound's structural features allow for optimization at both the N2 and C4 positions of the phthalazinone core, which are known to significantly modulate biological activity and selectivity profiles against various cancer cell lines . This product is offered for research applications exclusively, including hit-to-lead optimization, synthetic methodology development, and biological screening against established cancer models. It is supplied with comprehensive analytical data to ensure structural verification and purity assessment for your research requirements.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-amino-2H-phthalazin-1-one

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,9H2,(H,11,12)

InChI Key

PJCMURZRUATYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

4-Aminophthalazinones
  • The amino group at C-4 facilitates ligand-metal interactions, as demonstrated in cytotoxicity assays .
  • Comparison: Unlike 5-amino derivatives, 4-substituted analogs show higher selectivity for metal coordination, which may enhance their use in targeted therapies.
N-1 Substituted Derivatives
  • Example: N-1 amino or pyrimidine-substituted phthalazinones (e.g., compounds 10a-j, 12a,b-13) display moderate antibacterial and antifungal activity. Substitution at N-1 alters electron distribution, impacting microbial target binding .
  • Comparison: 5-Amino derivatives prioritize C-position functionalization, whereas N-1 substitution broadens activity to Gram-positive and Gram-negative pathogens.
Pyrazolophthalazinones
  • Example: Pyrazole-fused phthalazinones (e.g., compounds 29-33) inhibit Aurora kinases, halting tumor growth via mitosis disruption. The pyrazole moiety enhances hydrophobic interactions with kinase domains .
  • Comparison: 5-Amino derivatives lack fused heterocycles but compensate with simpler synthesis routes and direct metal-binding capabilities .

Physicochemical Properties

Compound Substituent Position Molecular Weight Melting Point (°C) LogP Key Activity Reference
5-Amino-1(2H)-phthalazinone C-5 161.15 N/A 0.89* Anticancer, Ligand
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone C-4, C-2 270.06 147–148 3.12* Antitubercular
4-[(Oxadiazol-2-yl)phthalazinone] C-4 (oxadiazole) ~300 (estimated) N/A 2.5* Anti-proliferative
4-[[(5R)-5-hydroxyhexyl]oxy]-1(2H)-phthalazinone C-4 (ether chain) 278.31 N/A 1.8* Histamine H1 inhibition

*Predicted or estimated values.

Preparation Methods

Reaction Mechanism and General Protocol

The process involves reacting a benzoic acid derivative of the general formula C₆H₄(COOH)-X-Y (where X is a halogen and Y is a hydroxyl, alkoxyl, or halogen group) with hydrazine. For 5-amino-1(2H)-phthalazinone, the precursor must contain an amino group at the ortho position relative to the carboxylic acid moiety. Cyclization proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular dehydration to form the phthalazinone core ().

Example Synthesis ():

  • Starting Material : 5-Amino-2-chlorobenzoic acid.

  • Reagents : Hydrazine hydrate (excess), ethanol solvent.

  • Conditions : Reflux at 80°C for 8–12 hours.

  • Yield : ~75–85% (extrapolated from analogous reactions).

Synthesis via Benzalphthalide Intermediates

An alternative route involves benzalphthalides, intermediates formed by the condensation of phthalic anhydride with substituted phenylacetic acids. This method, reported in, allows for the incorporation of substituents, including amino groups, at the 5-position of the phthalazinone ring.

Stepwise Procedure ( )

  • Formation of Benzalphthalide :

    • Phthalic anhydride reacts with 4-aminophenylacetic acid in toluene under basic conditions (K₂CO₃) at 120°C for 6 hours.

    • Intermediate : 5-Aminobenzalphthalide (yield: 60–70%).

  • Cyclization with Hydrazine :

    • The benzalphthalide is treated with hydrazine hydrate at 80°C for 6–8 hours.

    • Product : 5-Amino-1(2H)-phthalazinone (yield: 70–80%).

Key Advantages :

  • High regioselectivity ensured by the pre-installed amino group in the phenylacetic acid.

  • Adaptable to microwave-assisted synthesis, reducing reaction times to 10–15 minutes ().

Functionalization of Preformed Phthalazinones

Amination of Halogenated Phthalazinones

Nucleophilic aromatic substitution (SNAr) offers a route to introduce amino groups into halogenated phthalazinones. For example, 5-chloro-1(2H)-phthalazinone can react with ammonia under high-pressure conditions to yield the 5-amino derivative.

Representative Conditions ():

  • Substrate : 5-Chloro-1(2H)-phthalazinone.

  • Reagent : Aqueous NH₃ (28%), CuI catalyst.

  • Conditions : 150°C, 24 hours in a sealed tube.

  • Yield : 50–60%.

This method is limited by the availability of halogenated precursors and harsh reaction conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Advantages Limitations
Cyclization ()5-Amino-2-chlorobenzoic acidReflux, 8–12 h75–85%Scalable, high regioselectivityRequires specialized precursors
Benzalphthalide route ()4-Aminophenylacetic acid80°C, 6–8 h70–80%Microwave-compatible, regioselectiveMulti-step synthesis
SNAr Amination ()5-Chloro-phthalazinone150°C, 24 h50–60%Direct functionalizationLow yield, harsh conditions
Nitro Reduction5-Nitro-phthalazinoneH₂/Pd-C, 12 h80–90%*High yield (hypothetical)Requires nitration step

*Theoretical projection based on analogous reactions.

Mechanistic and Kinetic Considerations

Cyclization Kinetics ( )

The rate of phthalazinone formation is influenced by the electronic nature of substituents. Electron-donating groups (e.g., -NH₂) accelerate cyclization by enhancing nucleophilicity at the carbonyl carbon. Kinetic studies of analogous reactions suggest a second-order dependence on hydrazine concentration.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) favor product precipitation, simplifying isolation ().

Green Chemistry Approaches

Ultrasound and microwave irradiation, as demonstrated in and, reduce reaction times and improve yields. For example, microwave-assisted cyclization of benzalphthalides completes in 10 minutes with 85% yield, compared to 6 hours under conventional heating ( ).

Q & A

Q. Basic

  • Amine Nucleophilicity : Primary amines (e.g., benzylamine) react faster than secondary amines .
  • Steric Effects : Bulky substituents on aryl bromides require ligands like XPhos to prevent catalyst poisoning .
  • Leaving Groups : Bromides are preferred over chlorides for higher reactivity in Suzuki-Miyaura couplings .

What experimental approaches resolve contradictions in biological activity data among structurally similar phthalazinone derivatives?

Q. Advanced

  • SAR Studies : Systematic variation of substituents (e.g., methyl vs. ethyl groups at N-2) identifies critical pharmacophores .
  • Dose-Response Curves : Differentiates true activity anomalies from assay variability .
  • Molecular Dynamics Simulations : Explains divergent binding modes due to minor structural changes .

How can heterocyclic ring fusion (e.g., oxadiazole) enhance the pharmacological profile of phthalazinone derivatives?

Advanced
Oxadiazole rings improve metabolic stability and π-π stacking with enzyme pockets. For example, 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one shows anti-proliferative activity (IC₅₀ = 8.2 µM in MCF-7 cells) via topoisomerase II inhibition . Thiadiazole fusion further enhances antifungal potency (MIC < 25 µg/mL) by disrupting ergosterol biosynthesis .

What role do reaction media (e.g., solvent, catalyst) play in the cyclocondensation reactions forming phthalazinone derivatives?

Q. Basic

  • Solvent Polarity : DMSO accelerates hydrazine cyclization via hydrogen-bond activation .
  • Acid Catalysts : Acetic acid facilitates imine formation in Gabriel synthesis .
  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 30 minutes for oxadiazole formation) .

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